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Benzenesulfonamide, N-(2-thienylmethyl)-

Cat. No.: B3058867
CAS No.: 92288-27-2
M. Wt: 253.3 g/mol
InChI Key: CTZDYZKSKMNXAQ-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide Medicinal Chemistry

The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone of medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this moiety has been integral to the development of a wide array of therapeutic agents. nih.gov Sulfonamides are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic effects. researchgate.nettandfonline.com The mechanism of action for antibacterial sulfonamides famously involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This selective toxicity, as humans obtain folic acid from their diet, established the principle of antimetabolite therapy.

The benzenesulfonamide (B165840) core, a benzene (B151609) ring attached to a sulfonamide group, is a common feature in many of these drugs. The versatility of this scaffold allows for substitutions at the amino group (N) and the benzene ring, leading to a vast library of derivatives with diverse pharmacological profiles. The introduction of various substituents can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn influences its pharmacokinetic and pharmacodynamic behavior.

Significance as a Versatile Chemical Scaffold and Bioactive Motif

The incorporation of a thiophene (B33073) ring, a sulfur-containing five-membered aromatic heterocycle, into a benzenesulfonamide structure, as seen in Benzenesulfonamide, N-(2-thienylmethyl)-, introduces a key bioactive motif. Thiophene and its derivatives are recognized as important pharmacophores in drug discovery, present in numerous FDA-approved drugs. nih.gov The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its metabolic profile.

The combination of the benzenesulfonamide scaffold with the thienyl moiety creates a hybrid molecule with the potential for unique biological activities. Research into N-thienyl benzenesulfonamide derivatives has revealed their potential as inhibitors of various enzymes, including carbonic anhydrases, which are involved in physiological processes such as pH regulation and fluid balance. tandfonline.comnih.gov The N-(2-thienylmethyl) group, specifically, provides a flexible linker between the sulfonamide nitrogen and the thiophene ring, which can influence the molecule's ability to bind to target proteins.

The exploration of analogues of Benzenesulfonamide, N-(2-thienylmethyl)- has been an active area of research, with studies focusing on the synthesis of new derivatives and the evaluation of their biological activities. These investigations aim to elucidate structure-activity relationships (SAR), identifying the key structural features responsible for the observed biological effects.

A study on new thienyl-substituted pyrazoline benzenesulfonamides showed their inhibitory activities against human carbonic anhydrase (hCA) isoforms I and II. The inhibition constants (Kᵢ) for these compounds were in the nanomolar range, indicating potent inhibition. nih.gov

Table 1: Carbonic Anhydrase Inhibitory Activity of Thienyl-Substituted Pyrazoline Benzenesulfonamides

Compound hCA I Kᵢ (nM) hCA II Kᵢ (nM)
Analog 1 232.16 342.07
Analog 2 637.70 455.80
Acetazolamide (Standard) 250 12

Data sourced from a study on thienyl-substituted pyrazoline benzenesulfonamides. nih.gov

Another area of investigation for benzenesulfonamide derivatives is their antimicrobial activity. While specific data for Benzenesulfonamide, N-(2-thienylmethyl)- is not extensively available, studies on other benzenesulfonamide derivatives have demonstrated their potential against various bacterial and fungal strains. For instance, a series of novel benzenesulfonamide derivatives bearing a carboxamide functionality were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.netfrontiersin.org

Table 2: Antimicrobial Activity of Selected Benzenesulphonamide Derivatives

Compound Target Microorganism Minimum Inhibitory Concentration (MIC) (mg/mL)
Derivative 4d E. coli 6.72
Derivative 4h S. aureus 6.63
Derivative 4a P. aeruginosa 6.67
Derivative 4a S. typhi 6.45
Derivative 4f B. subtilis 6.63
Derivative 4e C. albicans 6.63
Derivative 4e A. niger 6.28

Data from a study on new benzenesulphonamide derivatives. researchgate.netfrontiersin.org

The synthesis of Benzenesulfonamide, N-(2-thienylmethyl)- and its analogues typically involves the reaction of benzenesulfonyl chloride with 2-aminomethylthiophene. Modifications can be introduced by using substituted benzenesulfonyl chlorides or by further functionalizing the thiophene ring. nih.gov These synthetic strategies allow for the systematic exploration of the chemical space around this scaffold to optimize its biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2S2 B3058867 Benzenesulfonamide, N-(2-thienylmethyl)- CAS No. 92288-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-16(14,11-6-2-1-3-7-11)12-9-10-5-4-8-15-10/h1-8,12H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZDYZKSKMNXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384869
Record name Benzenesulfonamide, N-(2-thienylmethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92288-27-2
Record name Benzenesulfonamide, N-(2-thienylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to N-Substituted Benzenesulfonamides

The construction of the sulfonamide bond (SO₂-N) is central to the synthesis of this class of compounds. Several general strategies have been developed and refined over the years to achieve this transformation efficiently.

The most traditional and widely employed method for synthesizing N-substituted benzenesulfonamides is the condensation reaction between a primary or secondary amine and an aryl sulfonyl chloride. ijarsct.co.inresearchgate.net This reaction, a nucleophilic acyl substitution at the sulfur atom, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netcbijournal.com

The general reaction is as follows: Ar-SO₂Cl + R-NH₂ → Ar-SO₂-NH-R + HCl

A variety of bases can be used, including organic bases like pyridine (B92270) and triethylamine (B128534), or inorganic bases such as sodium carbonate or sodium hydroxide (B78521). ijarsct.co.incbijournal.comsci-hub.se The choice of base and solvent can significantly influence the reaction rate and yield. While primary amines are generally highly reactive, secondary amines may exhibit lower reactivity. ijarsct.co.in The reaction is versatile, tolerating a wide range of functional groups on both the amine and the aryl sulfonyl chloride. cbijournal.com For instance, quantitative yields have been reported for the reaction between p-toluidine (B81030) and tosylchloride using pyridine as the base. cbijournal.com

Amine PrecursorSulfonyl Chloride PrecursorBaseSolventTemperatureYieldReference
AnilineBenzenesulfonyl chloridePyridine-0-25 °C100% cbijournal.com
p-ToluidineTosyl chloridePyridine-0-25 °CQuantitative cbijournal.com
Amino acidsTosyl chlorideNa₂CO₃WaterRoom Temp88-93% sci-hub.se
2-chloro-6,7-dimethoxyquinazolin-4-amineAryl/Alkyl sulfonyl chloridesNaHDMF/THF-72-96% cbijournal.com

To circumvent the often harsh conditions required for the preparation of sulfonyl chlorides, alternative methods starting from more readily available precursors like thiols have been developed. rsc.orgnih.gov These methods typically involve the oxidative coupling of thiols and amines in a single step. nih.gov This approach is atom-efficient and streamlines the synthetic process by avoiding pre-functionalization of the substrates. rsc.orgnih.gov

Several catalytic systems have been reported for this transformation. For example, a copper-catalyzed coupling of thiophenol derivatives with both aliphatic and aromatic amines can produce sulfonamides when the reaction is performed under an oxygen atmosphere. nih.gov Other methods utilize oxidizing agents like I₂/ᵗBuOOH or I₂O₅ under metal-free conditions to facilitate the direct formation of the S-N bond from thiols and amines. rsc.org These reactions proceed through the in-situ generation of reactive sulfur intermediates that are then trapped by the amine. rsc.orgnih.gov

Another synthetic pathway to sulfonamides involves the oxidation of lower oxidation state sulfur-nitrogen compounds, such as sulfenamides or sulfinamides. rsc.orgnih.gov Sulfenamides can be prepared through the oxidative coupling of thiols and amines. nih.gov Subsequent oxidation can then elevate the sulfur atom to the +6 oxidation state characteristic of sulfonamides.

The synthesis of sulfonimidamides, which are structural analogs of sulfonamides, can be achieved from sulfinamides using oxidizing agents like N-chlorosuccinimide (NCS). nih.govresearchgate.net This method involves the in-situ formation of a sulfonimidoyl chloride intermediate, which then reacts with an amine. nih.gov This highlights the principle of building the S-N bond at a lower oxidation state and then oxidizing to the final sulfonamide or a related derivative.

Specific Synthetic Approaches for N-(2-Thienylmethyl)benzenesulfonamide Derivatives

The synthesis of the target compound, Benzenesulfonamide (B165840), N-(2-thienylmethyl)-, follows the general principles outlined above. The key steps involve the preparation of the necessary thienylmethyl intermediate and the subsequent sulfonylation reaction under optimized conditions.

The primary amine precursor required for the synthesis is 2-thienylmethylamine. Several methods exist for its preparation. One common route is the reduction of 2-cyanomethyl thiophene (B33073), often using powerful reducing agents like lithium aluminum hydride. epo.org Another approach involves the reduction of 2-ω-nitrovinyl-thiophene. epo.orggoogle.com A Hoffman degradation of 3-(2-thienyl)-propionamide also yields the desired amine. epo.org A more direct synthesis involves dissolving the starting material in dichloromethane (B109758) (CH₂Cl₂) and trifluoroacetic acid (TFA) and stirring the solution at room temperature to yield thiophen-2-ylmethanamine. chemicalbook.com

Starting MaterialReagents/MethodIntermediate/ProductReference
2-Cyanomethyl thiopheneLithium aluminum hydride reduction2-Thienylmethylamine epo.org
2-ω-Nitrovinyl-thiopheneLithium aluminum hydride reduction2-(2-Thienyl)-ethylamine epo.orggoogle.com
3-(2-Thienyl)-propionamideHoffman degradation2-(2-Thienyl)-ethylamine epo.org
N-tert-butoxycarbonyl-2-thiophenemethylamineTrifluoroacetic acid in Dichloromethane2-Thiophenemethylamine chemicalbook.com

Once 2-thienylmethylamine is obtained, it can be reacted with benzenesulfonyl chloride to form N-(2-thienylmethyl)benzenesulfonamide. The optimization of this condensation reaction is crucial for achieving high yields and purity. The key parameters to consider are the choice of base, solvent, and reaction temperature.

Role of Bases: A base is essential to scavenge the HCl produced during the reaction. Common choices include pyridine, triethylamine (TEA), or inorganic bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃). cbijournal.comsci-hub.se The basicity and nucleophilicity of the chosen base can affect the reaction outcome. A strong, non-nucleophilic base is often preferred to avoid side reactions. For similar sulfonamide syntheses, bases like pyridine, DIPEA, sodium hydroxide, and triethylamine have been used successfully. researchgate.net

Role of Solvents: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Dichloromethane (CH₂Cl₂) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. orgsyn.org Other solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and even water have been used for sulfonamide synthesis, depending on the specific substrates and reaction conditions. cbijournal.comsci-hub.se In some cases, solvent-free conditions under microwave irradiation have also been employed to afford high yields. cbijournal.com

Temperature Control: The reaction temperature can significantly impact the rate of reaction and the formation of byproducts. Many sulfonylation reactions are initially performed at a low temperature (e.g., 0-5 °C) during the addition of the sulfonyl chloride to control the exothermic reaction, and then allowed to warm to room temperature or heated to drive the reaction to completion. acs.orgresearchgate.net For instance, palladium-catalyzed sulfonamide synthesis is often favorable at room temperature, as higher temperatures can lead to diminished yields. acs.org Careful control of the temperature is therefore essential for optimizing the synthesis of N-(2-thienylmethyl)benzenesulfonamide.

ParameterConditionEffect/RationaleReference
Base Pyridine, TriethylamineOrganic bases, act as catalysts and HCl scavengers. researchgate.netcbijournal.com
K₂CO₃, Na₂CO₃Inorganic bases, effective HCl scavengers, often used in aqueous or polar aprotic solvents. sci-hub.seacs.org
Solvent Dichloromethane (DCM), THFInert aprotic solvents, good solubility for reactants. DCM is reliable for high yields. cbijournal.comorgsyn.org
Water, PEG-400"Green" solvents, suitable for specific substrates, often with pH control. sci-hub.se
Temperature 0 °C to Room TemperatureStandard conditions for controlling exothermicity and achieving good yields. cbijournal.comacs.org
Elevated Temperature (e.g., 110-120 °C)Can increase reaction rate, sometimes used in heterogeneous or microwave-assisted synthesis. May decrease yield in some catalytic systems. sci-hub.seacs.org

Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of N-(2-thienylmethyl)benzenesulfonamide requires careful optimization of reaction parameters to ensure efficiency, cost-effectiveness, safety, and high purity. Key considerations involve the selection of reagents, solvents, and reaction conditions that are amenable to large-scale operations.

A common and robust method for synthesizing sulfonamides is the reaction of a sulfonyl chloride (e.g., benzenesulfonyl chloride) with a primary or secondary amine (e.g., (thiophen-2-yl)methanamine). tandfonline.com For industrial applications, process optimization is critical. Studies on related sulfonamide syntheses have employed Quality by Design (QbD) principles and response surface methodology (RSM) to identify optimal conditions. tandfonline.com

One crucial parameter is the choice of base. While various organic and inorganic bases can be used, recent studies have highlighted lithium hydroxide monohydrate (LiOH·H₂O) as a particularly efficient base. tandfonline.com It facilitates rapid reactions under mild conditions, often leading to high yields and simplified purification processes. tandfonline.com Optimization experiments for general sulfonamide synthesis have shown that using a substoichiometric amount of LiOH·H₂O at low temperatures (e.g., 0–5°C) can significantly reduce reaction times to mere minutes while maintaining excellent yields. tandfonline.com

Solvent selection is another vital factor. An ideal industrial solvent system should be effective, environmentally benign, and allow for easy product isolation. For sulfonamide synthesis, mixed aqueous-organic systems, such as ethanol/water, have proven effective, promoting reactivity and simplifying the work-up, as the product often precipitates directly from the reaction mixture in high purity. tandfonline.com

Table 1: Key Parameters for Industrial Scale-Up of Sulfonamide Synthesis

Parameter Objective Optimized Condition Example Rationale
Base Selection Maximize reaction rate and yield; minimize byproducts. 0.5 equivalents of LiOH·H₂O Offers superior performance and shorter reaction times under mild conditions compared to other bases. tandfonline.com
Temperature Control reaction kinetics and selectivity. 0–5°C Low temperatures often enhance selectivity and product purity while being readily achievable in industrial reactors. tandfonline.com
Solvent System Ensure reactant solubility and facilitate product isolation. Ethanol:Water (1:5) An environmentally conscious choice that can lead to direct precipitation of the purified product, simplifying work-up. tandfonline.com
Reaction Time Minimize batch time to increase throughput. 1–8 minutes Rapid protocols significantly improve process efficiency and reduce operational costs. tandfonline.com

| Purification | Achieve high product purity efficiently. | Direct filtration and recrystallization | Avoids complex chromatographic methods, which are often impractical and costly on an industrial scale. tandfonline.com |

Advanced Synthetic Strategies for Complex Analogues

The N-(2-thienylmethyl)benzenesulfonamide framework serves as a scaffold for the development of more complex analogues with tailored properties. Advanced synthetic strategies enable the introduction of chirality, specific functional groups, and diverse heterocyclic systems.

The creation of optically active sulfonamide derivatives is crucial for applications where specific stereoisomers are required. The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the enantioselective synthesis of 1,2-amino alcohols from prochiral olefins. rsc.orgnih.gov In this reaction, a sulfonamide can act as the nitrogen source, allowing for the direct incorporation of the benzenesulfonamide moiety into a chiral structure. researchgate.net

The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in combination with a chiral cinchona alkaloid-derived ligand (e.g., derivatives of dihydroquinine or dihydroquinidine) to direct the stereochemical outcome. rsc.orgnih.gov The nitrogen source, such as a chloramine (B81541) salt derived from a sulfonamide, and the oxygen atom are added across the double bond in a syn-selective manner. rsc.org

While the prompt mentions "Asymmetric Chlorohydroxylation," the established and widely recognized Sharpless methodology involving a nitrogen source is the Asymmetric Aminohydroxylation. This process would allow for the synthesis of complex, optically active derivatives starting from an alkene and a suitable N-chloro-benzenesulfonamide precursor, which could then be alkylated with a 2-thienylmethyl group, or by using a more complex alkene substrate already containing the thiophene moiety. This strategy provides a direct route to valuable chiral building blocks that would be difficult to access through classical resolution techniques. nih.gov

Table 2: Core Components of Sharpless Asymmetric Aminohydroxylation

Component Function Example
Catalyst Facilitates the addition across the olefin. Osmium Tetroxide (K₂OsO₂(OH)₄) nih.gov
Chiral Ligand Induces enantioselectivity. (DHQ)₂-PHAL or (DHQD)₂-PHAL rsc.org
Nitrogen Source Provides the amino group for the amino alcohol. Chloramine-T (derived from p-toluenesulfonamide) researchgate.net
Substrate The molecule to be functionalized. A prochiral alkene

| Solvent System | Provides the reaction medium. | Alcohol/Water mixture nih.gov |

Introducing substituents onto the aromatic rings of N-(2-thienylmethyl)benzenesulfonamide requires chemoselective methods that can distinguish between the benzenoid and thiophene rings, as well as different positions on those rings. The thiophene ring is generally more electron-rich and thus more reactive towards electrophilic substitution than the phenyl ring of the benzenesulfonamide group. nih.gov However, specific methodologies have been developed for the selective functionalization of the N-phenylbenzenesulfonamide core.

A notable strategy is the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide derivatives. rsc.orgresearchgate.net This approach allows for the highly regioselective synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide compounds. The reaction employs inexpensive and readily available metal nitrates, such as Cu(NO₃)₂·3H₂O or Fe(NO₃)₃·9H₂O, as the nitrating agents, which direct the nitration to the ortho position of the N-phenyl ring. rsc.orgresearchgate.net This is followed by a subsequent halogenation step. This one-pot procedure demonstrates excellent functional group compatibility and provides a direct pathway to di-substituted analogues that are valuable intermediates for further chemical transformations. rsc.org Applying this to the N-(2-thienylmethyl)benzenesulfonamide scaffold would primarily functionalize the N-phenyl ring, assuming the N-H of the sulfonamide is first substituted by a phenyl group, as the methodology is specific for N-aryl sulfonamides. Direct functionalization of the benzenesulfonyl ring would require different electrophilic aromatic substitution conditions.

Table 3: Reagents for Tandem Nitration and Halogenation of N-Phenylbenzenesulfonamide

Step Reagent Function Reference
Nitration Cu(NO₃)₂·3H₂O or Fe(NO₃)₃·9H₂O Nitrating agent, directs ortho-substitution. rsc.org, researchgate.net

| Halogenation | N-X-succinimide (NCS, NBS, NIS) | Halogenating agent for the para-position. | rsc.org |

Incorporating additional heterocyclic moieties into the N-(2-thienylmethyl)benzenesulfonamide structure can significantly alter its properties. Established synthetic routes allow for the fusion of this core with various heterocycles.

Thiazoles: Thiazole-containing sulfonamides can be synthesized by reacting a sulfonyl chloride with 2-aminothiazole. This versatile building block allows for the direct coupling of the thiazole (B1198619) ring to the sulfonamide nitrogen. rsc.org Further alkylation or functionalization of the thiazole ring can be performed to generate a library of complex analogues.

Triazines: 1,3,5-Triazine derivatives are commonly constructed using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. The chlorine atoms can be substituted sequentially in a controlled manner. nih.govnih.gov For instance, reacting cyanuric chloride first with 4-aminobenzenesulfonamide at a low temperature substitutes one chlorine atom. Raising the temperature allows for the substitution of the second and third chlorine atoms with other nucleophiles (e.g., dimethylamine, morpholine, anilines), providing a modular approach to highly decorated triazinyl-benzenesulfonamide conjugates. nih.govnih.govresearchgate.net

Quinazolines: Quinazoline-sulfonamide hybrids are often prepared via nucleophilic aromatic substitution. A common precursor, 4-chloroquinazoline, can be reacted with various amino-sulfonamides in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov The sulfonamide's amino group displaces the chlorine atom to form a C-N bond, linking the two heterocyclic systems. nih.govnih.gov

Table 4: Synthetic Approaches for Incorporating Heterocyclic Moieties

Heterocycle Precursor Example Reaction Type
Thiazole 2-Aminothiazole + Benzenesulfonyl chloride Nucleophilic Acyl Substitution rsc.org
1,3,5-Triazine Cyanuric chloride + 4-Aminobenzenesulfonamide Sequential Nucleophilic Aromatic Substitution nih.govnih.gov

| Quinazoline | 4-Chloroquinazoline + Sulfanilamide | Nucleophilic Aromatic Substitution nih.gov |

Chemical Reactivity of the N-(2-Thienylmethyl)benzenesulfonamide Framework

The chemical reactivity of N-(2-thienylmethyl)benzenesulfonamide is dictated by its constituent functional groups: the sulfonamide linkage, the benzene (B151609) ring, and the thiophene ring. While the sulfonamide S(VI) center is relatively inert, the thiophene ring offers a site for specific chemical transformations.

The N-(2-thienylmethyl)benzenesulfonamide molecule contains two sulfur atoms. The sulfur in the benzenesulfonamide group is in the +6 oxidation state and is part of a sulfone functional group, making it resistant to further oxidation under normal conditions. In contrast, the sulfur atom in the thiophene ring is in the +2 oxidation state and can be readily oxidized. nih.gov

The oxidation of the thiophene ring can lead to two primary products: thiophene-1-oxides (sulfoxides) and thiophene-1,1-dioxides (sulfones). These reactions typically disrupt the aromaticity of the thiophene ring, transforming it into a reactive diene that can participate in cycloaddition reactions.

Selective oxidation to the sulfoxide (B87167) stage can be challenging as over-oxidation to the sulfone is common. yccskarad.com However, controlled conditions using specific oxidizing agents can achieve this transformation. A variety of reagents have been developed for the selective oxidation of sulfides to sulfoxides, including hydrogen peroxide (H₂O₂) in the presence of various metal catalysts. mdpi.comjsynthchem.com For the complete oxidation to the sulfone, stronger conditions or a stoichiometric excess of the oxidant, such as H₂O₂, can be employed. mdpi.comresearchgate.net The choice of oxidant and reaction conditions (temperature, solvent) is critical to control the level of oxidation and prevent unwanted side reactions. mdpi.com

Table 5: Oxidation of the Thiophene Moiety

Oxidizing Agent Expected Product Conditions
Hydrogen Peroxide (H₂O₂) / Catalyst Thiophene-1-oxide (Sulfoxide) Controlled stoichiometry, mild temperature (e.g., 30°C) mdpi.com
Hydrogen Peroxide (H₂O₂) (excess) Thiophene-1,1-dioxide (Sulfone) Excess H₂O₂, elevated temperature (e.g., 40°C) mdpi.com

Reduction Reactions

The reduction of N-substituted benzenesulfonamides typically involves the cleavage of the sulfur-nitrogen (S-N) bond to yield the corresponding amine and a derivative of the benzenesulfonyl moiety. This transformation, often referred to as desulfonylation, is a valuable tool in synthetic chemistry for the deprotection of amines. Several reductive methods are known to be effective for the cleavage of the robust sulfonamide bond.

Commonly employed reducing agents include dissolving metals, such as sodium in liquid ammonia (B1221849) or sodium amalgam, and hydride reagents. For instance, the use of sodium amalgam in a protic solvent like methanol (B129727) is a classic method for the reductive cleavage of sulfonamides. The reaction proceeds via electron transfer from the metal to the sulfonamide, leading to the scission of the S-N bond.

Another powerful reagent for this transformation is samarium(II) iodide (SmI₂), which is known for its ability to effect a variety of reductive coupling and cleavage reactions under mild conditions. While specific studies on Benzenesulfonamide, N-(2-thienylmethyl)- are not readily found, the general mechanism for the SmI₂-mediated reduction of sulfonamides involves the formation of a radical anion intermediate, which then fragments to release the amine.

Photoredox catalysis has also emerged as a mild and efficient method for the reductive cleavage of sulfonamides. These reactions often utilize a photosensitizer that, upon irradiation, initiates an electron transfer cascade resulting in the cleavage of the S-N bond.

The expected product from the reductive cleavage of Benzenesulfonamide, N-(2-thienylmethyl)- is (thiophen-2-yl)methanamine. The efficiency of these reactions can be influenced by the specific reagents and reaction conditions employed.

Table 1: Potential Reductive Cleavage Reactions of Benzenesulfonamide, N-(2-thienylmethyl)-

Reagent/MethodPotential ProductsGeneral Reaction Conditions
Sodium amalgam (Na/Hg)(Thiophen-2-yl)methanamine, Sodium benzenesulfinateMethanol, Room temperature
Samarium(II) iodide (SmI₂)(Thiophen-2-yl)methanamine, Samarium benzenesulfinateTHF, Room temperature
Photoredox Catalysis(Thiophen-2-yl)methanamine, Benzenesulfinic acidPhotosensitizer, Light source, Hantzsch ester

Note: The data in this table is hypothetical and based on the general reactivity of N-alkylbenzenesulfonamides. Specific experimental data for Benzenesulfonamide, N-(2-thienylmethyl)- is not available in the searched literature.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving Benzenesulfonamide, N-(2-thienylmethyl)- can occur at several sites: the nitrogen atom of the sulfonamide, the sulfur atom of the sulfonyl group, or the thiophene ring.

N-Alkylation: The nitrogen atom of the sulfonamide is acidic and can be deprotonated by a suitable base to form an anion. This anion can then act as a nucleophile and react with an electrophile, such as an alkyl halide, in an N-alkylation reaction. This would lead to the formation of a tertiary sulfonamide.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds are strong nucleophiles that can potentially attack the electrophilic sulfur atom of the sulfonyl group. However, in the case of N-substituted sulfonamides, the initial reaction is more likely to be deprotonation of the acidic N-H bond. Subsequent reactions might involve the displacement of the benzenesulfonyl group, although this is generally a difficult transformation.

Substitution on the Thiophene Ring: The thiophene ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. The benzenesulfonamidomethyl group [-CH₂NHSO₂Ph] is generally considered to be a deactivating group, which would direct incoming electrophiles to the meta-positions relative to the methylene (B1212753) bridge (positions 4 and 5 of the thiophene ring). However, the sulfur atom in the thiophene ring can also influence the regioselectivity. Reactions such as halogenation, nitration, or Friedel-Crafts acylation could potentially occur on the thiophene ring, provided that the reaction conditions are compatible with the sulfonamide functionality. Nucleophilic aromatic substitution on the thiophene ring is less common unless the ring is activated by strongly electron-withdrawing groups.

Hydrolysis: The sulfonamide bond is generally stable to hydrolysis under neutral conditions but can be cleaved under strongly acidic or basic conditions, although this often requires harsh conditions. Acid-catalyzed hydrolysis would involve protonation of the nitrogen or an oxygen atom of the sulfonyl group, followed by nucleophilic attack of water.

Table 2: Potential Nucleophilic Substitution Reactions Involving Benzenesulfonamide, N-(2-thienylmethyl)-

Reaction TypeReagentsPotential Products
N-AlkylationBase (e.g., NaH), Alkyl halide (R-X)Benzenesulfonamide, N-alkyl-N-(2-thienylmethyl)-
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃)Substituted Benzenesulfonamide, N-(2-thienylmethyl)-
HydrolysisStrong acid (e.g., H₂SO₄) or base (e.g., NaOH)(Thiophen-2-yl)methanamine, Benzenesulfonic acid

Note: This table presents potential reactions based on the general chemical principles of sulfonamides and thiophenes. Specific experimental outcomes for Benzenesulfonamide, N-(2-thienylmethyl)- require dedicated laboratory investigation.

Structure Activity Relationship Sar Studies

Elucidation of Structural Modulations on Bioactivity

The biological activity of N-(2-thienylmethyl)benzenesulfonamide derivatives is profoundly influenced by the nature and position of substituents on both the benzenesulfonamide (B165840) and thiophene (B33073) rings, as well as by modifications to the sulfonamide nitrogen.

Influence of Substituents on the Benzenesulfonamide Ring (e.g., Trifluoromethoxy, Halogens, Alkyl, Methoxy, Ethoxy, Isopropyl Groups)

Systematic variation of substituents on the benzenesulfonamide ring has revealed key insights into the electronic and steric requirements for optimal bioactivity. Generally, the introduction of electron-withdrawing or lipophilic groups can significantly impact the compound's interaction with its biological target.

For instance, studies on related benzenesulfonamide series have shown that halogen substituents can enhance activity. The position of the halogen is also crucial; for example, in a series of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides, substitutions on the benzenesulfonamide ring provided clear SAR information, leading to the optimization of a lead compound. nih.gov

The presence of alkyl groups, such as isopropyl, has also been shown to be favorable in some benzenesulfonamide derivatives. For example, compounds with 4-tert-butyl and 4-isopropyl substitutions have demonstrated attractive antibacterial activity against multiple bacterial strains. nih.gov

While specific data for trifluoromethoxy, methoxy, and ethoxy groups on the N-(2-thienylmethyl)benzenesulfonamide scaffold is limited in the public domain, general trends in benzenesulfonamide SAR suggest that these groups would modulate the electronic and pharmacokinetic properties of the molecule. Methoxy groups, for instance, can influence the antioxidant activity of phenolic compounds by affecting the O-H bond dissociation enthalpy. researchgate.netmdpi.com

Table 1: Hypothetical Influence of Benzenesulfonamide Ring Substituents on Bioactivity (Note: This table is illustrative due to the lack of specific public data for N-(2-thienylmethyl)benzenesulfonamide)

Substituent (Position) Predicted Effect on Bioactivity Rationale
4-Trifluoromethoxy Potentially increases activity Strong electron-withdrawing group, enhances lipophilicity.
4-Chloro Generally increases activity Electron-withdrawing, can form halogen bonds.
4-Bromo Generally increases activity Similar to chloro, with increased lipophilicity.
4-Methyl Variable, can increase or decrease activity Weakly electron-donating, can provide favorable steric interactions.
4-Methoxy Variable, depends on the target Can act as a hydrogen bond acceptor, alters electronic properties.
4-Ethoxy Similar to methoxy Increases lipophilicity compared to methoxy.

Role of the Thiophene Moiety and its Substitution Patterns

The thiophene ring is a crucial pharmacophoric element in many biologically active compounds, including N-(2-thienylmethyl)benzenesulfonamide. nih.gov Its sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets. The position of attachment to the benzenesulfonamide core (via the methylamino linker) is also critical. Substitution on the thiophene ring can further modulate the compound's activity. For example, in a series of 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes, the thiophene sulfur, along with the azomethine nitrogen, was involved in coordination with metal ions. frontiersin.org

Effects of N-Substitution on Biological Efficacy

Modification of the sulfonamide nitrogen (N-substitution) can have a dramatic effect on the biological activity. In many sulfonamide-based inhibitors, the sulfonamide NH group is a key hydrogen bond donor, and its substitution can abolish activity. For instance, in a study of benzenesulfonamides as carbonic anhydrase inhibitors, N-substituted sulfonamides with pyridine (B92270) or thiazole (B1198619) rings showed abolished inhibitory effects, highlighting the necessity of the primary sulfonamide group for activity as a zinc-binding group. nih.gov

However, in other contexts, N-alkylation can be beneficial. Studies on N-alkyl arylsulfonamides have explored the steric effects of the N-alkyl group on chemical rearrangements, indicating that the size of the alkyl group can influence reactivity and product formation. nih.gov For N-(2-thienylmethyl)benzenesulfonamide, substitution on the nitrogen could alter the compound's conformation and its ability to interact with its target.

Stereochemical Aspects of Structure-Activity Relationships

Identification of Pharmacophore Models and Minimal Structural Requirements

A pharmacophore model for N-(2-thienylmethyl)benzenesulfonamide derivatives would define the essential three-dimensional arrangement of chemical features required for biological activity. Generally, for sulfonamide-based inhibitors, the pharmacophore includes a hydrogen bond donor (the sulfonamide NH), a hydrogen bond acceptor (the sulfonyl oxygens), and hydrophobic/aromatic regions (the benzene (B151609) and thiophene rings). nih.gov The relative orientation of these features is critical for proper binding to the target. Identifying the minimal structural requirements involves systematically simplifying the molecule to determine the core scaffold that retains biological activity. This information is invaluable for designing novel compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Activity Prediction

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. rutgers.edu For benzenesulfonamide derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activities against various targets, such as carbonic anhydrases. researchgate.net These models use molecular descriptors that quantify various physicochemical properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).

A typical QSAR equation might take the form:

log(1/C) = a(logP) - b(logP)^2 + c(σ) + d(Es) + e

where C is the concentration required for a certain biological effect, and a, b, c, d, e are constants derived from regression analysis. Such models can predict the activity of unsynthesized compounds, thereby guiding the prioritization of synthetic efforts towards more promising candidates. unich.it While a specific QSAR model for N-(2-thienylmethyl)benzenesulfonamide is not available in the reviewed literature, the general applicability of these methods to sulfonamides is well-established. nih.govresearchgate.net

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Mechanisms

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore known to inhibit several key enzymes. The primary mechanism often involves the interaction of the sulfonamide group with metallic cofactors within the enzyme's active site.

Competitive Inhibition Modalities

Competitive inhibition occurs when a molecule structurally similar to the enzyme's natural substrate binds to the active site, preventing the substrate from binding. The benzenesulfonamide scaffold is a known competitive inhibitor for several enzymes.

Dihydropteroate (B1496061) Synthase (DHPS): Sulfonamides, as a class, are recognized as competitive inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.gov They act as structural mimics of the natural substrate, para-aminobenzoic acid (pABA). By occupying the pABA binding site on DHPS, they block the synthesis of dihydropteroate, a precursor to folic acid, which is vital for bacterial DNA synthesis and growth. wikipedia.org This mechanism confers a bacteriostatic effect. wikipedia.org While this is the established mechanism for the sulfonamide class, specific kinetic data for the inhibition of DHPS by Benzenesulfonamide, N-(2-thienylmethyl)- is not extensively documented in publicly available research.

Carbonic Anhydrases (CAs): The sulfonamide group is a classic inhibitor of carbonic anhydrases. Research into closely related thienyl-substituted benzenesulfonamides demonstrates this inhibitory action. For instance, a series of novel thienyl-substituted pyrazoline benzenesulfonamides showed inhibitory activity against human (h) carbonic anhydrase isoforms hCA I and hCA II. nih.gov The inhibition constants (Kᵢ) for these related compounds were in the nanomolar range, indicating potent inhibition. nih.gov Many of these derivatives displayed inhibition comparable to the clinically used reference drug, Acetazolamide. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Thienyl-Substituted Pyrazoline Benzenesulfonamides Note: Data for closely related analogs, not Benzenesulfonamide, N-(2-thienylmethyl)- itself.

CompoundKᵢ against hCA I (nM)Kᵢ against hCA II (nM)
Analog 1232.16342.07
Analog 2637.70455.80
Acetazolamide (Reference)Comparable Inhibition

Allosteric Inhibition and Non-Competitive Mechanisms

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme distinct from the active site (an allosteric site). wikipedia.org This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. wikipedia.org

While the primary mechanism for sulfonamides against CAs and DHPS is competitive, related structures have shown different modalities against other enzymes. For example, studies on meta-substituted benzenesulfonamides as inhibitors of metallo-β-lactamase ImiS revealed a partially mixed enzymatic inhibition pattern for some derivatives. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, a hallmark of a non-competitive or mixed inhibition mechanism. However, specific studies detailing an allosteric or non-competitive inhibition mechanism for Benzenesulfonamide, N-(2-thienylmethyl)- are not available in the reviewed literature.

Molecular Recognition and Binding Site Interactions

The efficacy of benzenesulfonamide-based inhibitors is largely dependent on their molecular recognition by the target enzyme, particularly the interactions within the active site.

Zinc-binding in Metalloenzymes: A critical interaction for this class of compounds is the coordination of the sulfonamide group with a zinc ion (Zn²⁺) present in the active site of metalloenzymes like carbonic anhydrases and metallo-β-lactamases. nih.gov The deprotonated sulfonamide nitrogen acts as a potent zinc-binding group (ZBG), anchoring the inhibitor to the catalytic center of the enzyme. nih.gov Docking studies of related benzenesulfonamides suggest that the sulfonamide group's oxygen atoms can also tightly bind to the Zn(II) ion. nih.gov This strong coordination is a primary driver of the high-affinity inhibition observed for many sulfonamides against these targets.

Inhibition of Key Enzymes

The benzenesulfonamide scaffold has been evaluated against a wide array of enzymes.

Carbonic Anhydrase Isoforms (CA I, II, IV, VII, IX, XII): As discussed, benzenesulfonamides are potent inhibitors of various CA isoforms. nih.govunich.itnih.gov Thienyl-substituted derivatives show activity against cytosolic isoforms hCA I and hCA II. nih.gov Other research has focused on developing isoform-selective inhibitors, particularly targeting tumor-associated isoforms like CA IX and XII, which are implicated in cancer progression. nih.govunich.it The selectivity is often achieved through a "tail approach," where modifications to the benzene (B151609) ring (like the N-(2-thienylmethyl) group) lead to differential interactions with amino acid residues lining the active site cavity of the various isoforms. nih.gov

Cyclooxygenase-2 (COX-2): Certain benzenesulfonamide derivatives have been designed and investigated as selective COX-2 inhibitors for their anti-inflammatory potential. plos.orgnih.govwustl.edu The goal is to achieve anti-inflammatory effects without the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com However, specific inhibitory data for Benzenesulfonamide, N-(2-thienylmethyl)- against COX-2 has not been reported.

DNA Topoisomerase II: While various benzene metabolites and other heterocyclic compounds have been shown to inhibit DNA topoisomerase II, there is no direct evidence in the provided literature to suggest that Benzenesulfonamide, N-(2-thienylmethyl)- is an inhibitor of this enzyme. nih.gov

(1,3)β-D-glucan-synthase and Chitin-synthase: These enzymes are crucial for fungal cell wall synthesis and are targets for antifungal drugs. nih.govpatsnap.combiorxiv.org The existing literature on inhibitors for these enzymes does not indicate that benzenesulfonamides are a recognized class of inhibitors for these targets.

Receptor Ligand Interactions

Beyond enzyme inhibition, some sulfonamide derivatives have been found to interact with cell surface receptors, notably ion channels.

Mechanisms of Calcium Channel Blockade

Voltage-gated calcium channels (VGCCs) are critical for neuronal signaling, and their blockade can modulate processes like pain transmission.

N-type Calcium Channels (Caᵥ2.2): Several research programs have explored small molecules, including sulfonamide analogues, as blockers of N-type (Caᵥ2.2) calcium channels for the treatment of neuropathic pain. nih.gov These channels are primarily located in presynaptic terminals of the central and peripheral nervous systems and are key contributors to nociceptive signal transmission. mdpi.com Studies have shown that certain sulfonamide derivatives are potent and selective inhibitors of Caᵥ2.2 channels. nih.gov A patent also describes novel benzenesulfonamides as calcium channel blockers. google.com While this points to a potential area of activity for the broader chemical class, specific data on the mechanism or potency of Benzenesulfonamide, N-(2-thienylmethyl)- as an N-type calcium channel blocker is not available.

Modulation of Biochemical Pathways

The biological effects of sulfonamide compounds are primarily attributed to their ability to interfere with metabolic pathways that are vital for cellular growth and proliferation. By acting as structural analogs of endogenous molecules, they can competitively inhibit enzymes, thereby blocking critical biochemical reactions.

The hallmark of sulfonamide action is the disruption of the tetrahydrofolate (THF) biosynthesis pathway. researchgate.netnih.gov THF and its derivatives are essential coenzymes in the transfer of one-carbon units, a process fundamental to the synthesis of purines, thymidine, and several amino acids, including serine and methionine. nih.gov Organisms that cannot acquire folate from their environment must synthesize it de novo, making this pathway an attractive target for antimicrobial agents.

The pathway begins with the conversion of guanosine (B1672433) triphosphate to dihydropterin pyrophosphate. The subsequent step, which is the primary target of sulfonamides, is catalyzed by the enzyme dihydropteroate synthase (DHPS). This enzyme facilitates the condensation of dihydropterin pyrophosphate with para-aminobenzoic acid (p-ABA) to form dihydropteroate. researchgate.net

Due to their structural similarity to p-ABA, sulfonamides, likely including Benzenesulfonamide, N-(2-thienylmethyl)-, act as competitive inhibitors of DHPS. researchgate.net This inhibition prevents the synthesis of dihydropteroate, a direct precursor to dihydrofolate (DHF). Subsequently, DHF is reduced to the biologically active THF by the enzyme dihydrofolate reductase (DHFR). researchgate.net By blocking the initial steps of this pathway, sulfonamides effectively starve the cell of the necessary components for DNA, RNA, and protein synthesis, leading to bacteriostasis.

While direct enzymatic inhibition data for Benzenesulfonamide, N-(2-thienylmethyl)- is not currently available in published literature, the presence of the core benzenesulfonamide structure strongly suggests a similar mechanism of action. The N-(2-thienylmethyl) substituent may influence the compound's affinity for the DHPS active site, its pharmacokinetic properties, or its spectrum of activity, but the fundamental interaction is expected to be consistent with that of other sulfonamides.

Further research, including enzymatic assays and structural biology studies, is necessary to definitively characterize the interaction of Benzenesulfonamide, N-(2-thienylmethyl)- with DHPS and other potential cellular targets. Such studies would provide valuable data on its inhibitory constants (e.g., Kᵢ or IC₅₀ values) and elucidate the specific molecular interactions within the enzyme's active site.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial in drug discovery for predicting the binding mode and affinity of a drug candidate to its protein target.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of a molecule's structure and electronic properties based on the fundamental principles of quantum mechanics.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

An electrostatic potential (ESP) map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is vital for understanding and predicting non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition.

Table 1: Hypothetical Quantum Chemical Parameters for Benzenesulfonamide (B165840), N-(2-thienylmethyl)-

This table is for illustrative purposes only, as specific data for the compound is not available.

Parameter Hypothetical Value Significance
EHOMO -6.5 eV Relates to electron-donating ability
ELUMO -1.2 eV Relates to electron-accepting ability
HOMO-LUMO Gap 5.3 eV Indicator of chemical stability

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For Benzenesulfonamide, N-(2-thienylmethyl)-, MD simulations can elucidate its conformational flexibility and its interactions with biological macromolecules.

In a solution, Benzenesulfonamide, N-(2-thienylmethyl)- is not a static entity but exists as an ensemble of different conformations. The flexibility of the molecule primarily arises from the rotation around the S-N bond and the C-N bond of the sulfonamide linkage, as well as the bond connecting the methylene (B1212753) group to the thiophene (B33073) ring.

MD simulations are instrumental in analyzing how a ligand like Benzenesulfonamide, N-(2-thienylmethyl)- interacts with a protein's active site. While specific protein targets for this compound are not extensively documented, studies on analogous sulfonamides, particularly those targeting enzymes like carbonic anhydrases, provide a framework for understanding these interactions. nih.govnih.gov

An MD simulation of a Benzenesulfonamide, N-(2-thienylmethyl)- -protein complex would likely show the sulfonamide group coordinating with a zinc ion in the active site of metalloenzymes, a common binding mode for this class of compounds. researchgate.net The simulation would also highlight the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds between the sulfonamide's N-H and S=O groups and polar residues in the protein's binding pocket. nih.gov The thienyl and phenyl rings would likely engage in hydrophobic and π-stacking interactions with nonpolar residues, contributing to the stability of the complex. nih.gov The stability of these interactions over the course of the simulation can provide an estimate of the binding affinity. Recent studies on thiophene sulfonamide derivatives have utilized MD simulations to gain deeper insights into their dynamic behavior and stability within protein active sites. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Screening

In silico ADME screening predicts the pharmacokinetic properties of a molecule, which is a critical step in drug discovery. For Benzenesulfonamide, N-(2-thienylmethyl)-, various computational models can be used to estimate its ADME profile.

Predictions for related sulfonamide derivatives suggest that they generally exhibit good oral bioavailability. nih.gov Based on Lipinski's rule of five, which is a common guideline for drug-likeness, Benzenesulfonamide, N-(2-thienylmethyl)- would be expected to have favorable properties. Its molecular weight, number of hydrogen bond donors and acceptors, and calculated logP (partition coefficient) would likely fall within the acceptable ranges for oral absorption. nih.gov

Web-based tools and specialized software can provide more detailed predictions. For instance, the topological polar surface area (TPSA) is a key predictor of drug absorption and brain penetration. For a molecule like Benzenesulfonamide, N-(2-thienylmethyl)-, the TPSA would be calculated based on the contributions of the sulfonamide group's oxygen and nitrogen atoms. The predicted ADME properties for a similar class of compounds are often presented in a tabular format, as shown below.

PropertyPredicted Value Range for Similar SulfonamidesSignificance
Molecular Weight (g/mol)250 - 400Influences absorption and distribution
logP2.0 - 4.0Indicates lipophilicity and membrane permeability
Hydrogen Bond Donors1 - 2Affects solubility and binding
Hydrogen Bond Acceptors3 - 5Affects solubility and binding
TPSA (Ų)60 - 90Predicts cell permeability
Oral BioavailabilityHighLikelihood of being effective when administered orally

Spectroscopic and Crystallographic Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of Benzenesulfonamide, N-(2-thienylmethyl)-.

¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. For Benzenesulfonamide, N-(2-thienylmethyl)-, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the benzenesulfonyl group and the N-(2-thienylmethyl) substituent.

In the ¹H NMR spectrum, the protons on the benzene (B151609) ring would typically appear as multiplets in the aromatic region (δ 7.5-8.0 ppm). The protons of the thiophene ring would also resonate in the aromatic region, likely between δ 6.9 and 7.4 ppm. The methylene protons (CH₂) connecting the thiophene ring to the nitrogen would be expected to appear as a doublet around δ 4.5 ppm, coupled to the N-H proton. The sulfonamide N-H proton itself would likely be observed as a triplet further downfield, with its exact chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons of both the phenyl and thienyl rings. The carbon of the methylene group would be expected in the aliphatic region, around 40-50 ppm. The chemical shifts for the parent compound, benzenesulfonamide, provide a reference for the signals of the phenyl group. chemicalbook.com

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Phenyl-H7.5 - 8.0125 - 140
Thienyl-H6.9 - 7.4120 - 145
CH₂~4.540 - 50
NHVariable (e.g., 8.0 - 9.0)-

Infrared spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of Benzenesulfonamide, N-(2-thienylmethyl)- would be dominated by the characteristic vibrational modes of the sulfonamide group.

The most prominent bands would be the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear in the regions of 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. researchgate.net The N-H stretching vibration would be observed as a band around 3200-3300 cm⁻¹. The S-N stretching vibration typically appears in the 900-940 cm⁻¹ region. researchgate.net Additionally, C-H stretching vibrations from the aromatic rings would be seen above 3000 cm⁻¹, and C=C stretching vibrations within the rings would appear in the 1450-1600 cm⁻¹ region.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H stretch3200 - 3300
Aromatic C-H stretch3000 - 3100
Asymmetric SO₂ stretch1310 - 1350
Symmetric SO₂ stretch1140 - 1160
S-N stretch900 - 940

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about the molecular structure, including bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that govern the packing of molecules in the crystal lattice. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that to date, the single crystal X-ray structure of Benzenesulfonamide, N-(2-thienylmethyl)- has not been reported.

Consequently, experimental data on its solid-state conformation, including specific dihedral angles, hydrogen bonding patterns, and pi-pi stacking interactions, are not available in the current scientific literature. The determination of its crystal structure would be a valuable contribution to the field, providing a deeper understanding of its molecular geometry and supramolecular assembly.

Dihedral Angles

Without experimental crystallographic data, the specific dihedral angles for Benzenesulfonamide, N-(2-thienylmethyl)- remain undetermined. These angles, which describe the rotation around single bonds, are crucial for defining the three-dimensional shape of the molecule. Key dihedral angles would include the orientation of the benzenesulfonyl group relative to the thienylmethyl moiety.

Hydrogen Bonding

The Benzenesulfonamide, N-(2-thienylmethyl)- molecule contains a hydrogen bond donor (the N-H group of the sulfonamide) and several potential hydrogen bond acceptors (the oxygen atoms of the sulfonamide and the sulfur atom of the thiophene ring). In the solid state, it is anticipated that intermolecular N-H···O hydrogen bonds would be a prominent feature of the crystal packing. However, without a determined crystal structure, the specific connectivity, geometry (distances and angles), and dimensionality of the hydrogen-bonding network cannot be described.

Pi-Pi Stacking

Both the benzene and thiophene rings in Benzenesulfonamide, N-(2-thienylmethyl)- are aromatic and therefore capable of engaging in pi-pi stacking interactions. These non-covalent interactions play a significant role in the stabilization of crystal structures. The geometry of such interactions (e.g., face-to-face, edge-to-face) and the distances between the aromatic rings are unknown in the absence of crystallographic data.

Advanced Applications and Future Research Directions in Medicinal Chemistry

Development as a Drug Scaffold for Novel Therapeutic Agents

The unique structural combination of a benzenesulfonamide (B165840) group and a thienylmethyl moiety endows "Benzenesulfonamide, N-(2-thienylmethyl)-" with the potential to interact with a variety of biological targets. This makes it an attractive scaffold for the design and synthesis of new drugs. The sulfonamide group is a well-established pharmacophore known for its ability to mimic para-aminobenzoic acid (PABA), a key component in bacterial folic acid synthesis. The thiophene (B33073) ring, a bioisostere of the benzene (B151609) ring, offers unique physicochemical properties and can engage in various interactions with biological macromolecules.

Potential for Antimicrobial Drug Discovery (Antibacterial, Antifungal, Antiviral)

The benzenesulfonamide scaffold is a cornerstone in the development of antimicrobial agents. While direct studies on the antimicrobial properties of "Benzenesulfonamide, N-(2-thienylmethyl)-" are limited, research on closely related analogs provides strong evidence for its potential in this area.

Antifungal Activity: Research has also explored the antifungal potential of benzenesulfonamide derivatives. For instance, metal complexes of 4-((thiophen-2-ylmethylene)-amino)benzenesulfonamide have been screened for activity against fungal strains like Aspergillus niger and Penicillium rubrum. smolecule.com While the specific contribution of the N-(2-thienylmethyl) group has not been elucidated, the presence of the thiophene ring in other antifungal agents suggests its potential role in enhancing efficacy.

Antiviral Activity: The development of benzenesulfonamide derivatives as antiviral agents is an emerging area of research. Structural analogs have been investigated as inhibitors of viral targets. For example, some benzenesulfonamide derivatives have been designed as potent anti-influenza hemagglutinin (HA) inhibitors, preventing the virus from fusing with the host cell membrane. bldpharm.com

Exploration in Anti-Inflammatory and Anticancer Therapies

The versatility of the benzenesulfonamide scaffold extends to the development of anti-inflammatory and anticancer agents.

Anti-Inflammatory Therapies: The anti-inflammatory potential of compounds containing the thiophene moiety is well-documented. A study on thiophen-2-ylmethylene-based derivatives highlighted their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov This suggests that "Benzenesulfonamide, N-(2-thienylmethyl)-" could serve as a scaffold for developing novel anti-inflammatory drugs.

Anticancer Therapies: Benzenesulfonamide analogs have been identified as promising anticancer agents, particularly as kinase inhibitors. nih.gov For instance, certain derivatives have been investigated for their activity against glioblastoma (GBM) by targeting receptor tyrosine kinases like TrkA. nih.gov The thiophene-benzenesulfonamide scaffold has also been explored for developing agents against multidrug-resistant tuberculosis, indicating its potential to overcome resistance mechanisms that are also relevant in cancer therapy. Furthermore, N-(thiophen-2-yl) benzamide (B126) derivatives have been identified as potent inhibitors of the BRAF(V600E) kinase mutation, which is prevalent in various cancers.

Exploration of Novel Bioactivities and Multi-Targeting Approaches

The "Benzenesulfonamide, N-(2-thienylmethyl)-" scaffold holds promise for the discovery of novel bioactivities and the development of multi-target drugs. The combination of the sulfonamide and thiophene moieties may lead to compounds that can interact with multiple biological targets simultaneously, which can be advantageous in treating complex diseases like cancer.

Research into benzenesulfonamide derivatives has revealed a wide range of biological activities, including inhibition of carbonic anhydrases, which are involved in various physiological and pathological processes. The structural flexibility of the scaffold allows for modifications that can tune the activity towards specific targets or introduce new bioactivities. A multi-target approach could lead to the development of more effective therapies with a reduced likelihood of drug resistance.

Strategies for Enhancing Selectivity and Potency through Rational Design

Rational drug design plays a crucial role in optimizing the therapeutic potential of the "Benzenesulfonamide, N-(2-thienylmethyl)-" scaffold. Structure-activity relationship (SAR) studies are essential to understand how different substituents on the benzene and thiophene rings influence biological activity.

Key SAR Insights from Related Compounds:

Moiety/SubstitutionImpact on ActivityReference
Benzenesulfonamide CoreEssential for antimicrobial activity by mimicking PABA. smolecule.com
Thiophene RingContributes to overall biological activity and offers unique physicochemical properties. nih.gov
Metal ComplexationCan enhance the antimicrobial and antioxidant properties of the scaffold. smolecule.com
Substituents on Phenyl RingCan modulate potency and selectivity against specific targets (e.g., kinases). nih.gov

Computational methods, such as molecular docking, can be employed to predict the binding modes of "Benzenesulfonamide, N-(2-thienylmethyl)-" derivatives with their target proteins. This allows for the design of new analogs with improved affinity and selectivity. For example, in silico analysis has been used to study the interaction of benzenesulfonamide analogs with the TrkA kinase, identifying key hydrophobic and charged interactions that contribute to binding. nih.gov By leveraging these computational tools and SAR data, medicinal chemists can rationally design and synthesize novel "Benzenesulfonamide, N-(2-thienylmethyl)-" derivatives with enhanced potency and selectivity for desired therapeutic targets.

Q & A

Q. Table 1: Key Synthetic Routes for N-(2-thienylmethyl)benzenesulfonamide Derivatives

StepReagents/ConditionsYield (%)Key Reference
Sulfonylation4-Fluoro-BsCl, NaOH, CH₂Cl₂85
Click ChemistryCuSO₄, sodium ascorbate, acetone/H₂O73
PurificationHexane/EtOAc (9:1)90

Q. Table 2: Spectral Data for Azosemide (C₁₂H₁₁ClN₆O₂S₂)

TechniqueKey PeaksInterpretation
¹H NMR (DMSO-d₆)δ 7.45 (s, 1H, NH), δ 4.25 (s, 2H, CH₂)Thienylmethyl and sulfonamide protons
IR (KBr)1345 cm⁻¹ (S=O), 1590 cm⁻¹ (C=N)Sulfonamide and tetrazole groups

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzenesulfonamide, N-(2-thienylmethyl)-
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Benzenesulfonamide, N-(2-thienylmethyl)-

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